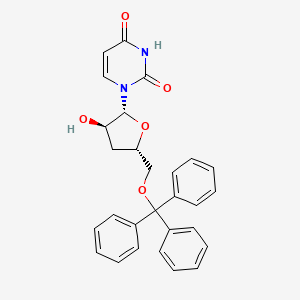

3'-Deoxy-5'-O-trityluridine

Übersicht

Beschreibung

Synthesis Analysis

3'-Deoxy-5'-O-trityluridine synthesis involves several key steps, including protection and deprotection reactions, to achieve the desired structural modifications. A notable method includes the conversion of 2'-deoxy-5-iodo-5'-O-trityluridine to its 3'-O-benzyl derivative, showcasing the precision required in modifying specific positions of the nucleoside for potential antitumor activity or other biomedical applications (Yamashita et al., 1989).

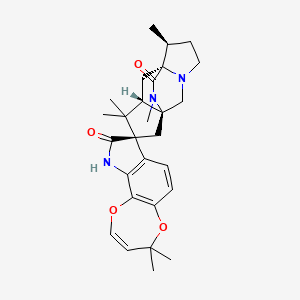

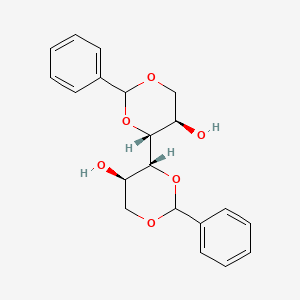

Molecular Structure Analysis

The crystal structure and molecular interactions of this compound reveal insights into its conformation and binding properties. Investigations into the crystal structures of derivatives like 2'-deoxy 5'-O-trityluridine have highlighted the significance of uracil and thymine base conformations, as well as the ribose moieties' puckering, which influences nucleoside's reactivity and interaction with other molecules (Prahadeeswaran et al., 2000).

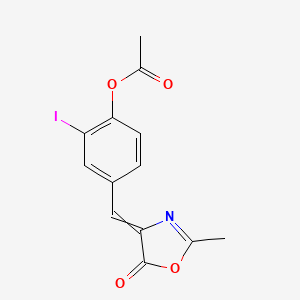

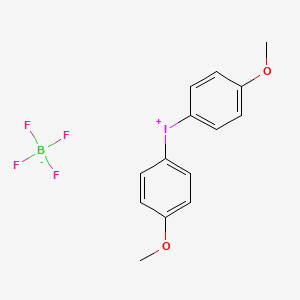

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its modified structure. The presence of the trityl group affects its participation in nucleophilic substitutions and other chemical transformations, essential for constructing oligonucleotides with specific sequences and functions. The synthesis and transformations of similar compounds illustrate the methodology for modifying nucleoside analogs, providing a framework for developing this compound derivatives with desired properties (Lin et al., 1976).

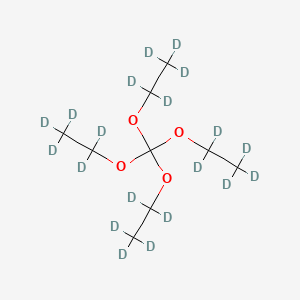

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its application in research and therapeutic development. These properties are determined by its molecular structure, particularly the modifications at the 3' and 5' positions. Studies on related nucleoside analogs provide insights into how structural modifications impact the physical characteristics of these molecules (Kupche, 1981).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity towards various chemical agents and stability under different conditions, are pivotal for its application in nucleic acid chemistry. The presence of the trityl and deoxy groups alters its behavior in chemical reactions, making it a versatile building block for synthesizing oligonucleotides with modified backbones or bases for specific purposes. Analyses of similar nucleoside analogs shed light on the potential chemical behaviors and applications of this compound (Beau & Sinaÿ, 1985).

Wissenschaftliche Forschungsanwendungen

Antitumor Agents : Yamashita et al. (1989) developed a practical synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent, from 2'-deoxy-5-iodouridine, indicating potential applications in cancer therapy (Yamashita et al., 1989).

Synthesis and Modifications : Rhie and Pfleiderer (1994) reported on the synthesis and chemical modifications of 3′-Deoxy-Pyrimidine Nucleosides, showcasing the methods to prepare these nucleosides with improved yields (Rhie & Pfleiderer, 1994).

Molecular Interactions and Crystal Structures : Prahadeeswaran et al. (2000) described the crystal structures of 2'-deoxy 5'-O-trityluridine in combination with various organic moieties, contributing to our understanding of host-guest interactions at the molecular level (Prahadeeswaran et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-24-18-23(35-26(24)30-17-16-25(32)29-27(30)33)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBFLXSXXCIFH-BFLUCZKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269359 | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161110-05-0 | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161110-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)